molecular formula C18H11NO2 B3057482 Triphenylene, 1-nitro- CAS No. 81316-78-1

Triphenylene, 1-nitro-

Cat. No. B3057482
CAS RN: 81316-78-1
M. Wt: 273.3 g/mol
InChI Key: HCZVRRQDPKTLAK-UHFFFAOYSA-N
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Description

Triphenylene is an organic compound with the formula (C6H4)3 . It is a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings . It has a delocalized 18-π-electron system based on a planar structure, corresponding to the symmetry group D3h . It is a white or colorless solid .


Synthesis Analysis

Triphenylene can be synthesized in various ways. One method involves the trimerization of benzyne . Another method involves trapping benzyne with a biphenyl derivative . A simple and facile method for the synthesis of substituted triphenylenes and their heteroaryl analogues uses ceric ammonium nitrate (CAN) via oxidative biaryl coupling .


Molecular Structure Analysis

Triphenylene has a molecular weight of 228.2879 . It is a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings . The molecular structure of triphenylene is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the atmosphere, several polycyclic aromatic hydrocarbon (PAH) derivatives, including 1- and 2-nitrotriphenylene, can be formed via OH or NO3 radical-initiated reactions of the parent triphenylene . The nickel-mediated Yamamoto coupling of o-dibromoarenes is a concise and efficient way to prepare substituted triphenylenes, including electron-deficient systems that are otherwise challenging to prepare .


Physical And Chemical Properties Analysis

Triphenylene has a molar mass of 228.294 g·mol−1 . It appears as a white or colorless solid . Its density is 1.308 g/cm3 . It has a melting point of 198 °C and a boiling point of 438 °C .

Scientific Research Applications

Structural and Electronic Properties

1-Nitrotriphenylene, along with its isomer 2-nitrotriphenylene, is found in respirable matter and combustion and diesel exhaust particulates. These compounds exhibit mutagenic and carcinogenic properties. Research by Onchoke (2009) investigated the structural and electronic properties of these nitrotriphenylenes. The study utilized density functional B3LYP calculations to explore the geometrical distortions in the triphenylene structure upon nitro group substitution and their potential impact on mutagenic potencies (Onchoke, 2009).

Formation and Environmental Presence

Kameda et al. (2006) demonstrated the formation of 1- and 2-nitrotriphenylene through gas-phase OH or NO3 radical-initiated reactions. This study, which involved a flow reaction system, also examined the presence of these compounds in diesel exhaust particles and airborne particles, highlighting their environmental occurrence and potential health impacts (Kameda et al., 2006).

Vibrational Spectra Analysis

Onchoke et al. (2009) conducted a density functional theory (DFT) study on the infrared (IR) and Raman spectra of 1- and 2-nitrotriphenylene. This study provided insights into the vibrational properties of these compounds, particularly focusing on the nitro group vibrations and their structural-spectroscopic relationships. The results have implications for understanding the differential mutagenic potencies of these compounds (Onchoke et al., 2009).

Environmental Occurrence in Airborne Particulate Matter

Research by Ishii et al. (2001) identified and quantified 1- and 2-nitrotriphenylenes in airborne particulate matter extracts collected in Tokyo. This study highlighted the significant presence of these compounds in the environment and their potential health implications (Ishii et al., 2001).

Nitration Processes and Derivatives Synthesis

Klemm et al. (1988) explored the synthesis of 4H-naphtho[1,4-def]carbazole and nitrotriphenylenes through the Cadogan reaction and other chemical processes. This study provided insights into the chemical synthesis and potential applications of nitrotriphenylene derivatives (Klemm et al., 1988).

Atmospheric Occurrence and Public Health Implications

Kameda and Bandow (2021) measured concentrations of nitrotriphenylenes in airborne particles in Osaka, Japan. Their study indicated the significant impact of automotive emissions on the occurrence of these compounds, emphasizing the need for detailed environmental monitoring (Kameda & Bandow, 2021).

Safety and Hazards

Triphenylene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . In case of contact, it is advised to rinse cautiously with water for several minutes and seek medical attention . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Triphenylene-based metal and covalent organic frameworks are crystalline porous materials that have attracted significant attention due to their intrinsic properties . They have potential applications in optoelectronics and photonics . Furthermore, substituted triphenylenes show promise as organic semiconductors because of their ability to form columnar liquid crystalline phases featuring extended π-stacked arrays .

properties

IUPAC Name

1-nitrotriphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVRRQDPKTLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231046
Record name Triphenylene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81316-78-1
Record name Triphenylene, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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